molecular formula C16H18N4O2 B2742678 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea CAS No. 2194846-88-1

3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea

Cat. No.: B2742678
CAS No.: 2194846-88-1
M. Wt: 298.346
InChI Key: INRCQINVMJOSCA-UHFFFAOYSA-N
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Description

3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea is a urea derivative featuring a pyrimidine core substituted with a cyclopropyl group and a methylene bridge linking to the urea moiety. The aryl component is a 2-methoxyphenyl group, which introduces electronic and steric effects critical to its molecular interactions. Urea derivatives are known for their hydrogen-bonding capabilities, making them relevant in drug design and crystal engineering .

Properties

IUPAC Name

1-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)20-16(21)17-9-12-8-14(11-6-7-11)19-10-18-12/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRCQINVMJOSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclopropylpyrimidine moiety and a methoxyphenyl group, which contribute to its unique chemical properties. The IUPAC name highlights its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₉N₃O₂
  • Molecular Weight : 293.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies indicate that it may act as an inhibitor of specific kinases involved in DNA damage response pathways, such as ATR (Ataxia Telangiectasia and Rad3-related protein) and ATM (Ataxia Telangiectasia Mutated) kinases. By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and enhance the efficacy of chemotherapeutic agents.

Biological Activity Overview

The compound has shown promise in several areas:

  • Antitumor Activity : It exhibits anti-proliferative effects on various cancer cell lines, including prostate cancer cells (PC3). In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in these cells.
  • DNA Damage Response Inhibition : The compound's role as a DNA damage signaling inhibitor suggests it could be effective in sensitizing cancer cells to radiation and chemotherapy by blocking repair mechanisms.

Table 1: Summary of Biological Activities

Activity Description
AntitumorInhibits proliferation in cancer cell lines (e.g., PC3)
DNA Repair InhibitionInhibits ATR and ATM kinases, disrupting DNA repair processes
Apoptosis InductionPromotes programmed cell death in cancerous cells

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl or methoxy groups can significantly affect potency and selectivity. For instance, varying the substituents on the pyrimidine ring has been linked to changes in kinase inhibition efficacy.

Case Studies

  • In Vitro Studies : Research conducted on PC3 cells showed that treatment with this compound resulted in a significant reduction in cell viability, with IC₅₀ values indicating potent anti-proliferative effects.
  • Combination Therapy : In studies exploring combination therapies, this compound enhanced the effects of established chemotherapeutics like cisplatin, suggesting a synergistic potential that could be exploited for improved cancer treatment strategies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

  • Urea backbone: Provides two NH hydrogen-bond donors and one carbonyl oxygen acceptor.
  • Pyrimidine ring : Contains nitrogen acceptors, enhancing π-π stacking and dipole interactions.
  • Cyclopropyl substituent : Introduces ring strain and metabolic stability compared to bulkier alkyl/aryl groups.
  • 2-Methoxyphenyl group : The methoxy substituent influences electronic effects (e.g., electron donation) and steric hindrance.

Comparison with Structural Analogs

The following table contrasts the compound with related derivatives (inferred from and general urea chemistry):

Compound Name Core Structure Substituents H-Bond Donors/Acceptors Notable Properties
3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea Urea + pyrimidine Cyclopropyl, 2-methoxyphenyl 2 donors, 3 acceptors High metabolic stability, strong π-π interactions
1-(2-methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester Piperidine + ester Methoxycarbonyl, phenylpropionyl 1 donor, 4 acceptors Enhanced solubility, ester hydrolysis liability
(±)-3-methoxy-N-methylmorphinan Morphinan Methoxy, methyl 1 donor, 2 acceptors Opioid activity, rigid fused-ring system
Key Differences:
  • Substituent Effects : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the ester-containing analog, which may undergo hydrolysis .
  • Hydrogen-Bonding Capacity: The urea moiety offers two donors, enabling stronger intermolecular interactions than morphinan derivatives with fewer donors .
  • Aromatic Interactions: The pyrimidine ring and 2-methoxyphenyl group enhance π-stacking versus non-aromatic cores like piperidine.

Research Findings and Methodological Insights

Crystallographic Analysis

For example, cyclopropyl-containing structures often exhibit distorted bond angles, requiring precise refinement to resolve strain effects.

Hydrogen-Bonding Patterns

Graph set analysis (Etter’s method) predicts that the urea group forms dimeric motifs (e.g., $ R_2^2(8) $), while the pyrimidine nitrogen may participate in chain motifs ($ C(4) $) . In contrast, morphinan derivatives typically lack such extensive networks due to fewer donors.

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